molecular formula C17H16Cl2O B1360653 3',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone CAS No. 898781-07-2

3',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

Cat. No.: B1360653
CAS No.: 898781-07-2
M. Wt: 307.2 g/mol
InChI Key: WXIGCITUBNVMAU-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-3-(3,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16Cl2O It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dichloro-3-(3,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds as follows:

    Starting Materials: 3,5-dimethylbenzene (mesitylene) and 3,5-dichlorobenzoyl chloride.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Anhydrous dichloromethane (DCM).

    Reaction Conditions: The reaction mixture is stirred at low temperature (0-5°C) to control the exothermic nature of the reaction. After the addition of the acyl chloride, the mixture is allowed to warm to room temperature and stirred for several hours.

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Dichloro-3-(3,5-dimethylphenyl)propiophenone may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-3-(3,5-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3’,5’-Dichloro-3-(3,5-dimethylphenyl)benzoic acid.

    Reduction: 3’,5’-Dichloro-3-(3,5-dimethylphenyl)propanol.

    Substitution: 3’,5’-Dimethoxy-3-(3,5-dimethylphenyl)propiophenone.

Scientific Research Applications

3’,5’-Dichloro-3-(3,5-dimethylphenyl)propiophenone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Material Science: It is used in the development of novel materials with specific chemical properties.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’-Dichloro-3-(3,5-dimethylphenyl)propiophenone
  • 3’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone
  • 3’,5’-Dichloro-3-(3,4-dimethylphenyl)propiophenone

Uniqueness

3’,5’-Dichloro-3-(3,5-dimethylphenyl)propiophenone is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-5-12(2)7-13(6-11)3-4-17(20)14-8-15(18)10-16(19)9-14/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIGCITUBNVMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644918
Record name 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-07-2
Record name 1-Propanone, 1-(3,5-dichlorophenyl)-3-(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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